Absolute Stereochemical Assignment: (S) vs. (R) Enantiomer and Racemate
The absolute configuration of the naturally occurring (−)-enantiomer of 3-butyl-7-hydroxyphthalide was established as (S) through total synthesis of both enantiomers and the racemate, followed by comparative chiroptical analysis [1]. The (S)-enantiomer corresponds to CAS 649763-00-8; the (R)-enantiomer is CAS 649763-01-9; the racemate (unspecified stereochemistry) is CAS 135217-23-1. The (S)-enantiomer is the form produced by Penicillium vulpinum and is described as weakly cytotoxic [1].
| Evidence Dimension | Absolute configuration at C-3 stereocenter |
|---|---|
| Target Compound Data | (S)-configuration; levorotatory (−); CAS 649763-00-8 |
| Comparator Or Baseline | (R)-enantiomer: CAS 649763-01-9; Racemate: CAS 135217-23-1 (both synthesized and compared in the same study) |
| Quantified Difference | Enantiomeric relationship; opposite spatial orientation at the single stereogenic center. The naturally occurring (−)-1 was identified as (S). |
| Conditions | Total synthesis via asymmetric dihydroxylation; structural confirmation by NMR and comparison of optical rotation sign. |
Why This Matters
This is the foundational identity evidence: procurement of the correct enantiomer is essential because biological activity is configuration-dependent; the (R)-enantiomer and racemate are structurally distinct chemical entities with potentially different pharmacological profiles.
- [1] Ohzeki, T.; Mori, K. Synthesis and Absolute Configuration of (−)-3-Butyl-7-hydroxyphthalide, a Cytotoxic Metabolite of Penicillium vulpinum. Biosci. Biotechnol. Biochem. 2003, 67 (10), 2240–2244. View Source
